(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cannabinoid Receptor Pharmacology Functional Selectivity Drug Metabolism

The compound (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (CAS 1307803-49-1), frequently cataloged as the JWH-073 7-hydroxyindole metabolite, is a mono-hydroxylated phase I metabolite of the synthetic aminoalkylindole cannabinoid JWH-073. It belongs to the naphthoylindole class and is primarily utilized as an analytical reference standard for forensic toxicology and pharmacological research into synthetic cannabinoid metabolism.

Molecular Formula C23H21NO2
Molecular Weight 343.426
CAS No. 1307803-49-1
Cat. No. B594065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS1307803-49-1
Synonyms(1-butyl-7-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone
Molecular FormulaC23H21NO2
Molecular Weight343.426
Structural Identifiers
SMILESCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3
InChIKeyRERSSQCTZKUWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (1-Butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (CAS 1307803-49-1) as a Defined Cannabinoid Metabolite Standard


The compound (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (CAS 1307803-49-1), frequently cataloged as the JWH-073 7-hydroxyindole metabolite, is a mono-hydroxylated phase I metabolite of the synthetic aminoalkylindole cannabinoid JWH-073 [1]. It belongs to the naphthoylindole class and is primarily utilized as an analytical reference standard for forensic toxicology and pharmacological research into synthetic cannabinoid metabolism. Unlike the parent compound, which acts as a potent cannabinoid receptor type 1 (CB1) full agonist, emerging evidence indicates that this specific metabolite possesses a qualitatively distinct functional profile, acting as a competitive neutral antagonist at CB1 receptors [1].

The Functional Switch: Why the JWH-073 7-Hydroxyindole Metabolite Cannot Be Replaced by the Parent Agonist or Other Positional Isomers


Procurement of a general 'JWH-073 metabolite' without specifying the hydroxylation position is a high-risk strategy for scientific validity. Research has demonstrated that mono-hydroxylated metabolites of JWH-073 are not functionally interchangeable. While the parent compound JWH-073 and several of its metabolites (e.g., M1, M5) retain partial agonist activity at the CB1 receptor, the 7-hydroxyindole metabolite (designated M4 in some studies) shows little to no intrinsic activity and instead functions as a competitive neutral CB1 antagonist with a Kb of approximately 40 nM [1]. This functional divergence means substituting one positional isomer for another can negate an experiment's purpose, especially in assays designed to probe antagonism, functional selectivity, or biased signaling pathways. Only a standard with confirmed positional identity guarantees the intended pharmacological interaction [2].

Quantitative Differentiation Guide for JWH-073 7-Hydroxyindole Metabolite (CAS 1307803-49-1) Procurement


Functional Selectivity: Shift from Full Agonism to Neutral Antagonism at CB1 Receptors

The most critical differentiator for this compound is its functional activity at the CB1 receptor. The parent molecule, JWH-073, acts as a full agonist, exhibiting equivalent efficacy (Emax) to the reference agonist CP-55,940 [1]. In contrast, the 7-hydroxyindole metabolite (M4) demonstrates a complete loss of intrinsic agonist efficacy, showing no significant G-protein activation even at a high concentration of 10 μM [1]. Schild analysis further reveals it acts as a competitive neutral antagonist with a Kb of approximately 40 nM [1]. This functional switch from a full agonist to a neutral antagonist is a profound qualitative difference not shared by other major metabolites, such as M1, which retains partial agonist activity [1].

Cannabinoid Receptor Pharmacology Functional Selectivity Drug Metabolism

Receptor Binding Affinity: Intermediate Nanomolar Ki at CB1 Receptors

While the parent compound JWH-073 binds to CB1 receptors with high affinity (Ki = 12.9 ± 3.4 nM), the 7-hydroxyindole metabolite (M4) exhibits a distinct, intermediate affinity profile [1]. The measured Ki for M4 is 122.2 ± 16.2 nM, which is an order of magnitude lower than the parent but still within a physiologically relevant nanomolar range [1]. This contrasts with other metabolites like M3, which shows only micromolar affinity (Ki = 1.28 ± 0.47 μM), and M6, which has negligible binding [1]. This specific Ki value makes the compound a precise tool for studying receptor interactions driven by moderate-affinity neutral antagonists.

Receptor Binding Affinity Profiling Synthetic Cannabinoid

In Vivo Antagonist Activity: Blunting of Cannabinoid-Induced Hypothermia

The functional antagonist profile of the 7-hydroxyindole metabolite is not limited to in vitro systems. In a mouse model, pretreatment with M4 (10 mg/kg, i.p.) significantly blunted the hypothermic effects induced by the CB1 agonist JWH-018, confirming its ability to act as a CB1 antagonist in a living organism [1]. This in vivo outcome is distinct from the effects of the M1 metabolite, which produced significant hypothermia and locomotor suppression on its own when administered, behaving as an in vivo agonist [1]. This differential in vivo pharmacodynamics provides a key criterion for selecting the correct standard for preclinical behavioral or toxicological studies.

In Vivo Pharmacology Behavioral Pharmacology Cannabinoid Tetrad

Confirmed Utility as a Unique Biomarker Lead with Defined Analytical Identity

Analytical methods often fail to distinguish between positional isomers of hydroxylated metabolites, which can co-elute. The unambiguous chemical identity of this compound as the 7-hydroxyindole isomer (CAS 1307803-49-1) is thus a critical procurement factor. Research into the metabolism of closely related cannabinoids like JWH-018 has identified the 7-hydroxyindole metabolite as one of the major monohydroxylated urinary products [1]. Subsequent studies on JWH-073 have recommended specific hydroxylated metabolites as toxicological markers. One study identified a metabolite designated 'M4' as a recommended marker of JWH-073 intoxication in urine, confirming its presence is analytically significant [2]. A defined standard of this exact isomer is required to develop and validate specific LC-MS/MS methods capable of resolving it from its 4-, 5-, and 6-hydroxyindole isomers, each of which possesses a distinct CAS number and may have a unique pharmacological profile [1].

Forensic Toxicology Analytical Chemistry Metabolism

Procurement-Led Application Scenarios for JWH-073 7-Hydroxyindole Metabolite (CAS 1307803-49-1)


Development of CB1 Neutral Antagonist Pharmacotherapies

This standard is essential for drug discovery programs targeting the CB1 receptor for alcoholism, substance abuse, or obesity. It serves as a validated lead compound with a defined neutral antagonist profile (Kb ~40 nM) and in vivo efficacy, directly building on evidence from the Brents et al. (2012) study [1]. Its use in medicinal chemistry campaigns allows for the establishment of structure-activity relationships (SAR) based on the 7-hydroxyindole scaffold.

Clinical & Forensic Toxicology Method Validation

Laboratories must procure this compound as a primary reference standard to develop and validate LC-MS/MS methods for quantifying JWH-073 metabolites in biological matrices. Its unique identity as a 7-hydroxyindole isomer is critical for achieving chromatographic resolution from other positional isomers, a challenge highlighted in analytical method development [2]. Its identification as a recommended marker for JWH-073 use makes it indispensable for forensic confirmation [2].

In Vitro Cannabinoid Receptor Pharmacology and Safety Screening

Contract research organizations (CROs) and academic pharmacology labs can utilize this compound in safety screens for new chemical entities (NCEs). Its well-characterized CB1 affinity (Ki = 122.2 nM) and functional antagonism provide a specific pharmacological fingerprint [1]. This allows it to be used as a comparator tool in assays assessing the risk of cannabinoid-like activity, differentiating a neutral antagonist response from the full agonism of the parent JWH-073 or the partial agonism of metabolite M1.

In Vivo Behavioral Pharmacology and Metabolite Contribution Studies

For in vivo researchers, this standard is crucial for conducting controlled experiments to disentangle the complex pharmacodynamics of JWH-073 use. The demonstrated ability of this specific metabolite to blunt agonist-induced hypothermia in mice, without causing agonistic effects on its own, makes it a unique tool for studying the contribution of a single metabolite to the overall toxicological profile of the parent cannabinoid [1].

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